Introduction: Navigating the Nomenclature and Significance of a Versatile Building Block
Introduction: Navigating the Nomenclature and Significance of a Versatile Building Block
An In-depth Technical Guide to the Chemical Properties and Applications of N-Boc-Phenylglycine
In the landscape of synthetic chemistry and drug discovery, precision in molecular architecture is paramount. N-Boc-phenylglycine stands out as a crucial non-proteinogenic amino acid, valued for its unique structural and chemical properties. However, it is essential to first clarify a point of potential nomenclature ambiguity. The term "N-Boc-N-phenylglycine" chemically denotes a glycine molecule where both a tert-butoxycarbonyl (Boc) group and a phenyl group are attached to the same nitrogen atom ([(tert-butoxycarbonyl)anilino]acetic acid, CAS No. 150806-61-4).
While a valid chemical entity, the far more prevalent and functionally significant compound in medicinal chemistry and peptide synthesis is N-Boc-(Cα-phenyl)glycine , where the phenyl group is attached to the alpha-carbon of the glycine backbone (2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid). This guide will focus on the latter, available as a racemic mixture (DL) or as distinct enantiomers (D and L), as its applications are more aligned with the interests of researchers and drug development professionals.
The presence of a phenyl group directly on the α-carbon introduces significant steric influence and restricts the conformational freedom of the side chain, a stark contrast to proteinogenic aromatic amino acids like phenylalanine[1]. This feature, combined with the versatile and reliable Boc protecting group, makes N-Boc-phenylglycine an indispensable tool for constructing complex peptides, developing stereospecific therapeutics, and probing biological systems.[2] This document provides a comprehensive overview of its properties, synthesis, reactivity, and core applications.
Part 1: Core Physicochemical and Spectroscopic Properties
N-Boc-phenylglycine is typically a white to off-white solid, sparingly soluble in water but readily soluble in common organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and ethanol.[2] The key physical and chemical identifiers are summarized below for the D, L, and N,N-substituted isomers.
| Property | N-Boc-D-phenylglycine | N-Boc-L-phenylglycine | N-Boc-N-phenylglycine |
| Appearance | White Powder/Solid[3] | White to Off-white Solid[2] | White to Yellow Solid |
| CAS Number | 33125-05-2[3][4] | 2900-27-8 | 150806-61-4 |
| Molecular Formula | C₁₃H₁₇NO₄[3][4] | C₁₃H₁₇NO₄ | C₁₃H₁₇NO₄ |
| Molecular Weight | 251.28 g/mol [4] | 251.28 g/mol | 251.28 g/mol |
| Melting Point | 88.0-95.0 °C[3] | 88-91 °C | Not specified |
| Boiling Point | 407.2 °C (Predicted)[4] | 407.2 °C (Predicted) | Not specified |
| Optical Rotation | -142.9 ± 0.1° (c=1 in ethanol)[3] | [α]20/D +144±2°, c=1% in ethanol | Not applicable |
| IUPAC Name | 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid[3] | (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylacetic acid | [(tert-butoxycarbonyl)anilino]acetic acid |
Part 2: Synthesis, Reactivity, and Stereochemical Considerations
The utility of N-Boc-phenylglycine is rooted in its predictable synthesis and reactivity, revolving around the robust yet selectively cleavable Boc protecting group.
Synthesis via Boc Protection
The most common synthesis route involves the N-terminal protection of phenylglycine using di-tert-butyl dicarbonate ((Boc)₂O). The causality behind this choice is the clean reaction profile and the mild conditions required, which preserve the stereochemical integrity of the chiral center.
This protocol outlines a general procedure for the Boc protection of DL-phenylglycine.[2]
-
Dissolution: Dissolve DL-phenylglycine in a 1:1 mixture of dioxane and 1M NaOH solution. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) to the cooled solution while maintaining vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight. The basic conditions facilitate the nucleophilic attack of the amino group on the Boc anhydride.
-
Workup (1): Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Workup (2): Wash the remaining aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl. This protonates the carboxylate, rendering the product insoluble in the aqueous phase.
-
Extraction: Extract the product into ethyl acetate (using 3x volumes).
-
Drying and Isolation: Combine the organic extracts, wash with brine to remove residual water and salts, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solution under reduced pressure to yield the final product, Boc-DL-phenylglycine.[2]
Core Reactivity: The Dichotomy of the Boc Group
The Boc group's stability under basic and neutral conditions makes it an ideal orthogonal protecting group in multi-step syntheses.[2] Its primary mode of reactivity is its cleavage under acidic conditions.
The deprotection mechanism is initiated by protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbamic acid, and CO₂. Trifluoroacetic acid (TFA) is commonly used for this purpose.[5]
Caption: Incorporation of N-Boc-phenylglycine in Boc-SPPS.
Chiral Derivatizing Agent for NMR Spectroscopy
Enantiomerically pure N-Boc-D-phenylglycine is a superior reagent for determining the absolute configuration of chiral primary amines via ¹H NMR spectroscopy. [3]Amide formation between the chiral amine and both (R)- and (S)-Boc-phenylglycine yields a pair of diastereomers. The differing spatial arrangements cause distinct chemical shift differences (Δδᴿ’ˢ) for the protons near the chiral center of the amine. A simplified model allows for the unambiguous assignment of the absolute configuration based on the sign of these differences, often providing better resolution than traditional Mosher's acid analysis. [6]
Scaffold in Medicinal Chemistry
The rigid structure of the phenylglycine core is a valuable design element in small molecule drug discovery. It serves as a scaffold to orient functional groups in precise three-dimensional space for optimal interaction with biological targets. Phenylglycine derivatives have been successfully investigated as antagonists of metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological disorders. [2]
Part 4: Safety and Handling
N-Boc-phenylglycine is classified as a hazardous chemical and requires appropriate handling to minimize risk. It is known to cause skin and eye irritation and may cause respiratory irritation if inhaled. [7][8]
| Hazard Category | Precautionary Measures |
|---|---|
| Eye Contact | Causes serious eye irritation. [7][8]Wear chemical safety goggles (compliant with EN166 or OSHA 29 CFR 1910.133). [7][9] |
| Skin Contact | Causes skin irritation. [7][8]Wear appropriate protective gloves and clothing to prevent exposure. [9] |
| Inhalation | May cause respiratory tract irritation. [7][8]Avoid breathing dust. Use only in a well-ventilated area or with appropriate respiratory protection. [7] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep containers tightly closed. [8][9] |
| Fire Hazard | Emits toxic fumes (Carbon monoxide, Carbon dioxide, Nitrogen oxides) under fire conditions. [7][9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. [8]|
Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information before handling this compound.
Conclusion
N-Boc-phenylglycine, in its racemic and enantiomerically pure forms, is a high-value chemical tool for researchers in organic synthesis and drug development. Its utility stems from the reliable chemistry of the Boc protecting group, coupled with the unique steric and conformational properties imparted by the α-phenyl substituent. From building complex peptides to assigning absolute stereochemistry and serving as a core scaffold for novel therapeutics, its applications are both broad and impactful. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in the laboratory.
References
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ChemBK. (2024, April 9). N-Boc-L-phenylglycine. Retrieved from [Link]
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Globe Chemie. (n.d.). Material Safety Data Sheet for N-Boc-Phe-OH. Retrieved from [Link]
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Lázaro, E., et al. (2008). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]
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Medina, E., et al. (1997). ENANTIOSELECTIVE SYNTHESIS OF N-BOC-1-NAPHTHYLGLYCINE. Tetrahedron: Asymmetry. Retrieved from [Link]
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Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. Retrieved from [Link]
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Wieczorek, E., et al. (2023). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. ACS Chemical Neuroscience. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of N-Phenylglycine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66025, N-Phenylglycine. Retrieved from [Link]
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